2-{2-Azabicyclo[2.2.1]heptan-2-yl}-1,3-thiazole-5-carboxylic acid
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Overview
Description
The compound “2-{2-Azabicyclo[2.2.1]heptan-2-yl}-1,3-thiazole-5-carboxylic acid” is a complex organic molecule that contains several functional groups. It has a bicyclic heptane structure, which is a type of cycloalkane, and also contains a thiazole ring, which is a type of heterocycle . The carboxylic acid group is a common functional group in organic chemistry, known for its acidity .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of the bicyclic heptane and thiazole rings. The azabicyclo group would introduce nitrogen into the structure, potentially leading to interesting chemical properties .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the carboxylic acid group could contribute to its acidity, and the nitrogen in the azabicyclo group could influence its basicity .Scientific Research Applications
Synthesis of Enantiopure Analogues
Research has been conducted on the synthesis of enantiopure analogues of 3-hydroxyproline, involving compounds like 2-hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylic acids. These compounds, including 2-{2-azabicyclo[2.2.1]heptan-2-yl}-1,3-thiazole-5-carboxylic acid, serve as analogues of 3-hydroxyproline and are synthesized using the Diels–Alder reaction and other key steps for obtaining valuable ketones used as precursors in further synthetic processes (Avenoza et al., 2002).
Secondary Structure of Homo-Thiopeptides
This compound's structural analogues, such as homo-thiopeptides based on bicyclic 7-azabicyclo[2.2.1]heptane-2-endo-carboxylic acid, have been synthesized and analyzed for their secondary structures. These homo-thiopeptides exhibit a preference for ordered secondary structures with trans-thioamide bonds both in solid state and solution, demonstrating the compound's potential in structural chemistry and peptide modeling (Otani et al., 2012).
Synthesis for Peptidomimetics Design
The stereoselective synthesis of novel rigid bicyclic proline analogues, including 2-azabicyclo[2.2.1]heptane-1-carboxylic acid, has been reported. These amino acids are used for designing peptidomimetics and peptide models, showcasing their significance in medicinal chemistry and drug design (Grygorenko et al., 2006).
Conformationally Restricted Nonchiral Pipecolic Acid Analogues
Research has also been conducted on the synthesis of conformationally restricted nonchiral pipecolic acid analogues, including 2-azabicyclo[3.1.1]heptane-1-carboxylic acid, demonstrating the compound's relevance in the synthesis of structurally diverse and novel molecules (Radchenko et al., 2009).
Mechanism of Action
Mode of Action
It’s known that the compound can be synthesized via palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes . This reaction proceeds efficiently with a broad array of substrates .
Biochemical Pathways
The compound can be further functionalized to build up a library of bridged aza-bicyclic structures , which suggests it may have a role in various biochemical pathways.
Result of Action
The products of the reaction involving this compound could be further functionalized to build up a library of bridged aza-bicyclic structures , suggesting potential versatility in its applications.
Action Environment
Safety information suggests that the compound should be handled in a well-ventilated area, and exposure to dust/fumes should be avoided . This indicates that environmental conditions could potentially impact the compound’s stability and efficacy.
Future Directions
Properties
IUPAC Name |
2-(2-azabicyclo[2.2.1]heptan-2-yl)-1,3-thiazole-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2S/c13-9(14)8-4-11-10(15-8)12-5-6-1-2-7(12)3-6/h4,6-7H,1-3,5H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOGVWZRUXBNNAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CN2C3=NC=C(S3)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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